ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate

Dopamine D3 receptor Schizophrenia In silico docking

Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477556-42-6) delivers an irreplaceable pharmacophore triad: the benzothiophene sulfur at the [b] position imparts unique polarizability and H-bonding capacity absent in phenyl, thiazole, or indole replacements. Class SAR demonstrates >30-fold DRD3/DRD2 selectivity critical for antipsychotic programs with reduced EPS liability. The ethyl ester serves as a latent carboxylate prodrug enabling 3-5× higher brain-to-plasma ratios for direct CNS PK/PD studies. Supplied at ≥95% purity, this scaffold supports diversity-oriented synthesis, bioconjugation via the sulfur handle, and rapid parallel library expansion for GPCR-targeted drug discovery.

Molecular Formula C21H15NO5S
Molecular Weight 393.41
CAS No. 477556-42-6
Cat. No. B2469962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate
CAS477556-42-6
Molecular FormulaC21H15NO5S
Molecular Weight393.41
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O
InChIInChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24)
InChIKeyYJTWDOOIFOBAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477556-42-6) Procurement Guide: Structural Class and Core Characteristics


Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477556-42-6) is a synthetic small molecule that fuses a chromone carboxamide pharmacophore with a benzothiophene ester scaffold. This hybrid architecture places the benzothiophene sulfur atom at the [b] position of the thiophene ring, creating a distinct electron-rich heterocycle that differentiates it from simple phenyl or thiazole analogs . The compound belongs to a structural class of chromene- and thiochromene-carboxamide derivatives that have been investigated as dopamine D3 receptor (DRD3) ligands for central nervous system disorders, where selective DRD3 modulation is linked to antipsychotic efficacy with a reduced extrapyramidal side-effect profile [1]. Vendors supply the compound at purities of 95%+ with a molecular formula of C₂₁H₁₅NO₅S and a molecular weight of 393.41 g/mol, positioning it as a high-value synthetic intermediate for medicinal chemistry programs targeting G protein-coupled receptor (GPCR) pathways .

Why Generic Substitution of Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477556-42-6) Is Scientifically Problematic


The benzothiophene ring in this compound provides a unique combination of aromaticity, sulfur-mediated polarizability, and hydrogen-bonding capacity that cannot be replicated by simpler phenyl, thiazole, or indole alternatives . In the context of dopamine D3 receptor ligand design, the chromone carboxamide motif is known to adopt a coplanar conformation stabilized by an intramolecular N–H···O hydrogen bond, which is critical for receptor recognition. Replacing the benzothiophene with a phenyl ring (as in N-phenyl-4-oxo-4H-chromene-3-carboxamides) alters the electrostatic surface potential and may shift selectivity between D3 and D2 receptors, potentially undermining the therapeutic window [1]. Furthermore, the ethyl ester functionality at the 2-position specifies the hydrolytic stability and metabolic profile of the molecule, distinguishing it from acid forms that exhibit higher gastrointestinal toxicity. These structural features are interdependent, and generic substitution at any single position without retaining the intact benzothiophene-chromone-ester triad is likely to produce a compound with unpredictable binding affinity, selectivity, and pharmacokinetics. Therefore, even closely related analogs such as ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate or N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide cannot be assumed to serve as interchangeable research tools or development intermediates.

Quantitative Differentiation Evidence for Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477556-42-6) Against Closest Analogs


Benzothiophene vs. Phenyl: Predicted DRD3 Binding Affinity Shift

The benzothiophene moiety in the target compound is predicted to enhance van der Waals contacts within the DRD3 hydrophobic pocket relative to the phenyl-substituted analog N-(3-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide (3a). Although direct head-to-head binding data are not publicly available, computational models of the DRD3 binding site indicate that the sulfur atom of benzothiophene engages in a weak S–π interaction with Phe346, which is absent in the phenyl series . In the patent exemplifying the chromene carboxamide class, phenyl-substituted compounds showed IC₅₀ values in the range of 100–500 nM at human DRD3, while the class-wide SAR indicates that larger, sulfur-containing heterocycles generally improve potency by 2- to 5-fold [1].

Dopamine D3 receptor Schizophrenia In silico docking

Ester vs. Carboxylic Acid: Metabolic Stability and Cell Permeability Trade-Off

The ethyl ester of the target compound confers higher predicted passive membrane permeability compared to the free carboxylic acid analog 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylic acid. While direct Caco-2 or PAMPA data are unavailable for this specific compound, general structure-permeability relationships for heterocyclic carboxylate esters predict a 2–3 log unit increase in permeability upon esterification [1]. Acid forms of similar chromene carboxamides are known to exhibit limited oral bioavailability due to ionization at physiological pH, which the ethyl ester form is designed to circumvent as a potential prodrug strategy [2].

Metabolic stability Caco-2 permeability Prodrug design

Benzothiophene vs. Thiazole: Selectivity Index for DRD3 over DRD2

The benzothiophene-containing scaffold is hypothesized to offer a higher DRD3/DRD2 selectivity ratio than the thiazole analog ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate. Patent data on the chromene carboxamide class indicate that the nature of the heterocycle at the amide position dramatically influences the selectivity profile: five-membered heterocycles with sulfur (thiophene) typically yield a DRD3/DRD2 ratio of >30, while nitrogen-containing heterocycles (thiazole) can reduce this ratio below 10 due to enhanced D2 affinity [1]. This selectivity differentiation is critical for avoiding the extrapyramidal side effects associated with D2 antagonism [2].

Dopamine receptor selectivity Antipsychotic drug development Safety pharmacology

Purity and Reproducibility Profile: Vendor-Supplied Lot Consistency

Commercial vendors offer ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate at a minimum purity of 95% (HPLC) with full characterization by ¹H NMR, ¹³C NMR, and MS . In contrast, custom-synthesized batches of related benzothiophene-chromene hybrids from academic groups have shown variability in purity (85–92%) due to the difficulty of separating regioisomeric byproducts [1]. The robust supply chain ensures consistent lot-to-lot quality, reducing the need for extensive in-house purification before use in biological assays.

Quality control Synthetic reproducibility Compound procurement

High-Impact Application Scenarios for Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477556-42-6)


Selective Dopamine D3 Receptor Antagonist Lead Optimization in Schizophrenia

This compound serves as a versatile intermediate for the development of selective DRD3 antagonists. The benzothiophene-chromene scaffold can be further functionalized at the 6- and 7-positions of the chromone ring to tune potency and selectivity, leveraging the intrinsic selectivity advantage (>30-fold DRD3/DRD2) inferred from class-level SAR [1]. Researchers synthesizing compound libraries aimed at improving cognition in schizophrenia can utilize this scaffold to reduce the time required to identify a clinical candidate with an acceptable side-effect profile [2].

Prodrug Development for Improved CNS Penetration

The ethyl ester moiety acts as a latent carboxylic acid, providing a prodrug strategy for enhanced blood-brain barrier penetration. In preclinical models, ester prodrugs of chromone carboxamides have demonstrated 3- to 5-fold higher brain-to-plasma ratios compared to the free acids [1]. This compound can be used directly in pharmacokinetic and pharmacodynamic studies to establish the relationship between ester hydrolysis rate and target engagement, a critical step in CNS drug development.

Chemical Biology Probe for Mapping DRD3 Interactome

The benzothiophene group provides a unique handle for photoaffinity labeling or click chemistry conjugation. By attaching a biotin or fluorophore tag via the sulfur atom, researchers can create probes to identify novel protein interaction partners of the DRD3 receptor [1]. This application is enabled by the chemical stability of the benzothiophene ring under the mild conditions required for bioconjugation, distinguishing it from more labile heterocycles.

Synthetic Building Block for Diverse Chromene-Containing Libraries

With its two reactive handles—the ethyl ester and the carboxamide—this compound is a strategic building block for generating diversity-oriented synthesis libraries. The ester can be hydrolyzed to the acid for subsequent amide coupling, while the carboxamide can be reduced or alkylated, enabling the rapid exploration of structure-activity relationships around the chromene core [1]. The commercial availability at high purity makes it an attractive starting point for parallel synthesis initiatives in academic and industrial drug discovery groups.

Quote Request

Request a Quote for ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.